Benzenemethanamine, N-(1,1-dimethylethyl)-

Description

The exact mass of the compound Benzenemethanamine, N-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenemethanamine, N-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

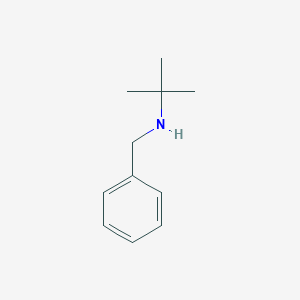

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSOILHAKCBARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063002 | |

| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3378-72-1 | |

| Record name | N-(1,1-Dimethylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Benzenemethanamine, N-(1,1-dimethylethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, N-(1,1-dimethylethyl)-, also known by its common synonym N-tert-butylbenzylamine, is a substituted benzylamine with the chemical formula C₁₁H₁₇N. Its structure, featuring a bulky tert-butyl group attached to the nitrogen atom of a benzylamine core, imparts specific steric and electronic properties that make it a compound of interest in various chemical and pharmaceutical contexts. It serves as a versatile intermediate in organic synthesis and as a building block in the development of more complex molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its analysis.

Physicochemical Data

The fundamental physicochemical properties of Benzenemethanamine, N-(1,1-dimethylethyl)- are summarized below. These values are compiled from various chemical data sources and provide a quantitative profile of the compound under specified conditions.

Table 2.1: Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | N-benzyl-2-methylpropan-2-amine | [2][3] |

| Synonyms | N-tert-butylbenzylamine, N-Benzyl-t-butylamine | [2][4] |

| CAS Number | 3378-72-1 | [4][5][6] |

| Molecular Formula | C₁₁H₁₇N | [2][5][7] |

| Molecular Weight | 163.26 g/mol | [2][5][7] |

| Appearance | Colorless to light yellow, clear liquid/oil | [1][5][8] |

| InChI Key | DLSOILHAKCBARI-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)(C)NCC1=CC=CC=C1 | [2][7] |

Table 2.2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -25 °C to -30 °C | [2][5][6] | |

| Boiling Point | 218-220 °C | Atmospheric Pressure | [2][3] |

| 80-85 °C | 5 mm Hg (Torr) | [4][5][8] | |

| Density | 0.881 g/mL | at 25 °C | [4][5][9] |

| 0.899 - 0.90 g/cm³ | at 20-25 °C | [2][6][8] | |

| Flash Point | 80 - 90 °C (176 - 194 °F) | Closed Cup | [5][6][8] |

| Vapor Pressure | 12.1 Pa | at 25 °C | [4][5][10] |

| 0.07 hPa | at 53 °C | [6] | |

| Refractive Index (n²⁰/D) | 1.497 - 1.501 | at 20 °C | [4][5][8] |

Table 2.3: Solubility and Partitioning Properties

| Property | Value | Conditions | Source(s) |

| Water Solubility | 2 g/L | at 20 °C | [4][5][6] |

| Insoluble in water | [2][3] | ||

| pKa (Predicted) | 9.77 ± 0.29 | [4][5][10] | |

| LogP (Octanol/Water) | 2.57 - 2.9 | at 25 °C | [5][7] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a liquid organic compound such as N-tert-butylbenzylamine.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating medium (mineral oil or silicone oil)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (approx. 0.5-1 mL) of the liquid sample into the small test tube.[5]

-

Place the capillary tube into the liquid with its open end submerged.[4]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing the heating oil. The heat source should be applied to the side arm of the Thiele tube.[2][4]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Increase the heating rate until a rapid and continuous stream of bubbles emerges from the capillary tip.[2][4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2][4] Record this temperature.

-

It is crucial to also record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]

Determination of Density (Pycnometer or Gravimetric Method)

This protocol determines the mass per unit volume of the liquid.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder or pycnometer

-

Thermometer

Procedure:

-

Place a clean, dry graduated cylinder on the analytical balance and tare its mass to zero.

-

Carefully pour a specific volume of the liquid (e.g., 10 mL) into the graduated cylinder. Record the exact volume.

-

Record the mass of the liquid displayed on the balance.[3]

-

Measure the temperature of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[3]

-

For higher accuracy, a pycnometer (a flask with a specific, calibrated volume) should be used in place of a graduated cylinder. The procedure involves measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

Determination of Water Solubility

This qualitative and semi-quantitative method assesses the solubility of the compound in water.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Place a known amount of the compound (e.g., 25 mg or 0.05 mL) into a small test tube.[11]

-

Add a specific volume of deionized water (e.g., 0.75 mL) in small portions.[11]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[9][11]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The compound dissolves completely, forming a clear, homogenous solution.

-

Partially Soluble: Some of the compound dissolves, but a separate phase or cloudiness remains.

-

Insoluble: The compound does not dissolve and remains as a distinct layer or suspension.[9]

-

-

For a quantitative result (g/L), known masses of the compound can be added incrementally to a known volume of water until saturation is reached (i.e., no more solute dissolves).

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile organic compounds. The assay for N-tert-butylbenzylamine is often performed using GC.[6]

Principle: The sample is vaporized and injected into a carrier gas stream, which moves it through a column containing a stationary phase. Components of the sample separate based on their differential partitioning between the mobile gas phase and the stationary phase. A detector measures the quantity of each component as it elutes from the column. Purity is determined by comparing the area of the main peak to the total area of all peaks (excluding the solvent).[7]

Apparatus & Reagents:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Carrier gas (Helium or Nitrogen)

-

High-purity solvent (e.g., Dichloromethane, Hexane)

-

Microsyringe for injection

-

Sample of N-tert-butylbenzylamine

Procedure:

-

Sample Preparation: Prepare a dilute solution of the N-tert-butylbenzylamine sample in a suitable solvent (e.g., 1 mg/mL).[7]

-

Instrument Setup: Set the GC parameters, including inlet temperature, column temperature program (isothermal or ramped), carrier gas flow rate, and detector temperature. These parameters must be optimized for the specific compound and column.

-

Injection: Using a microsyringe, draw a small volume (e.g., 0.5-1 µL) of the prepared sample and inject it into the GC inlet.[12]

-

Data Acquisition: Start the data acquisition software simultaneously with the injection. The software will generate a chromatogram, which is a plot of detector response versus time.

-

Analysis:

-

Identify the peak corresponding to the solvent and the peak(s) corresponding to the analyte and any impurities.

-

Integrate the area under each peak.

-

Calculate the percent purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100 [7]

-

Note: The solvent peak area should be excluded from the "Total Area" calculation.[7]

-

Visualized Workflow: Purity Analysis

The following diagram illustrates the logical workflow for determining the purity of a Benzenemethanamine, N-(1,1-dimethylethyl)- sample using Gas Chromatography.

Caption: Workflow for GC Purity Assessment.

References

- 1. Benzenemethanamine, N-(1,1-dimethylethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. phillysim.org [phillysim.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uwosh.edu [uwosh.edu]

In-Depth Technical Guide: N-tert-butylbenzylamine (CAS: 3378-72-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylbenzylamine, with the CAS number 3378-72-1, is a secondary amine that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, featuring a sterically hindering tert-butyl group attached to a benzylamine moiety, imparts unique reactivity and stability. This makes it a versatile tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] One of its notable applications is as a key intermediate in the synthesis of the miticide tebufenpyrad.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and spectral characteristics, along with what is known about its toxicological profile.

Chemical and Physical Properties

N-tert-butylbenzylamine is a clear, colorless to pale yellow liquid at room temperature.[4][5] It is sensitive to air and should be stored under an inert atmosphere.[4][6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇N | [7] |

| Molecular Weight | 163.26 g/mol | [7] |

| Appearance | Clear colorless to pale yellow liquid | [4][5] |

| Boiling Point | 80 °C at 5 mmHg | [4][5] |

| Melting Point | -25 °C | [4] |

| Density | 0.881 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.497 | [4][5] |

| Flash Point | 88 °C (190.4 °F) | |

| Solubility | Sparingly soluble in water (2 g/L at 20 °C) | |

| pKa | 9.77 ± 0.29 (Predicted) | [4] |

Synthesis and Purification

Synthesis Protocols

Two primary methods for the synthesis of N-tert-butylbenzylamine are reported in the literature.

Method 1: From tert-Butylamine and Benzyl Chloride

This is a common laboratory-scale synthesis involving the nucleophilic substitution of chloride by tert-butylamine.

-

Reaction:

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylamine in an excess of dimethylformamide (DMF).

-

Slowly add benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or potassium hydroxide pellets, and concentrate under reduced pressure to obtain the crude product.[4][5]

-

Method 2: From p-tert-Butylbenzyl Chloride and Ammonia with a Phase Transfer Catalyst

A patented method describes the synthesis using p-tert-butylbenzyl chloride and aqueous ammonia in the presence of benzaldehyde as a side-reaction inhibitor.[8]

-

Experimental Protocol:

-

To a 250 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 16.0 g (0.15 mol) of benzaldehyde and 62 g of 22% aqueous ammonia (0.8 mol).

-

Slowly add 16.4 g (0.09 mol) of p-tert-butylbenzyl chloride through the dropping funnel over 1 hour.

-

Heat the mixture to 50 °C and maintain the reaction for 20 hours.

-

After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and add 33 g of 10% dilute hydrochloric acid (0.09 mol).

-

Reflux the mixture for 3 hours, then cool and separate the organic layer (benzaldehyde).

-

Neutralize the aqueous layer to a pH of 10 with a 10% sodium hydroxide solution and separate the organic layer.

-

Dry the organic layer with anhydrous calcium chloride and filter to obtain N-tert-butylbenzylamine. The reported yield for this method is 88.4%.[8]

-

Purification

The crude N-tert-butylbenzylamine can be purified by fractional distillation under reduced pressure.

-

Experimental Protocol:

-

Dissolve the crude product in diethyl ether.

-

Dry the solution over potassium hydroxide (KOH) pellets to remove water and acidic impurities.[4]

-

Filter the solution to remove the drying agent.

-

Perform fractional distillation of the filtrate under a nitrogen atmosphere to prevent the reaction of the amine with atmospheric carbon dioxide.[4][9]

-

Collect the fraction boiling at approximately 80 °C at 5 mmHg.[4]

-

Spectral Data

The following tables summarize the expected spectral data for N-tert-butylbenzylamine based on available information and comparison with similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 1.20 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~ 1.10 | Singlet | 1H | Amine proton (-NH-) |

Note: The chemical shift of the amine proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Quaternary aromatic carbon (C-1) |

| ~ 128.5 | Aromatic carbons (C-3, C-5) |

| ~ 128.2 | Aromatic carbons (C-2, C-6) |

| ~ 126.8 | Aromatic carbon (C-4) |

| ~ 51.0 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~ 46.0 | Methylene carbon (-C H₂-) |

| ~ 29.0 | Methyl carbons of tert-butyl group (-C(C H₃)₃) |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Weak, Sharp | N-H stretch (secondary amine) |

| ~ 3020 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2970 | Strong | Aliphatic C-H stretch |

| ~ 1450 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1335 | Strong | Aromatic C-N stretch |

| ~ 1020 - 1250 | Medium-Weak | Aliphatic C-N stretch |

| ~ 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry

The mass spectrum of N-tert-butylbenzylamine is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary fragmentation is likely the loss of a methyl group from the tert-butyl moiety to form a stable iminium ion.

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Applications in Research and Development

N-tert-butylbenzylamine's primary role in research and development is as a versatile intermediate.

-

Protecting Group: The tert-butyl group provides steric hindrance, making it an effective protecting group for the amine functionality during multi-step syntheses.[2]

-

Building Block: It serves as a nucleophile in reactions such as alkylation and acylation, allowing for the construction of more complex molecules.[2]

-

Pharmaceutical and Agrochemical Synthesis: It is a key component in the synthesis of various biologically active compounds, including the miticide tebufenpyrad.[1][3] Its stability and reactivity are advantageous in the development of amine-based pharmaceuticals.[2]

-

Catalysis: It can act as a catalyst in certain chemical reactions, improving reaction rates and selectivity.[2]

Biological Activity and Toxicology

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of N-tert-butylbenzylamine itself. Its primary role appears to be as a synthetic intermediate rather than a pharmacologically active agent.

The available safety data indicates that N-tert-butylbenzylamine should be handled with care.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[10] It may also cause respiratory tract irritation.[11]

-

Toxicology: The acute oral LD50 in rats is reported as 400 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[10]

-

Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.[11]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of N-tert-butylbenzylamine.

Key Structural Features

Caption: Key structural features contributing to the reactivity of N-tert-butylbenzylamine.

References

- 1. N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(tert-Butyl)benzylamine | 3378-72-1 [m.chemicalbook.com]

- 4. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. kdrchem.com [kdrchem.com]

- 8. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]

- 9. Purification [chem.rochester.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. N-(tert-Butyl)benzylamine(3378-72-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of N-benzyl-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-tert-butylamine is a secondary amine that serves as a versatile intermediate in organic synthesis and is of significant interest in the development of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by the presence of a bulky tert-butyl group and a benzyl moiety attached to a central nitrogen atom, imparts unique steric and electronic properties that influence its reactivity and utility as a synthetic building block. This technical guide provides a comprehensive overview of the molecular structure of N-benzyl-tert-butylamine, including its physicochemical properties, detailed spectroscopic characterization, and experimental protocols for its synthesis.

Physicochemical Properties

N-benzyl-tert-butylamine is a clear, colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-benzyl-tert-butylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| CAS Number | 3378-72-1 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 218-220 °C | [4] |

| Density | 0.90 g/cm³ at 20 °C | |

| Refractive Index | 1.497 (at 20 °C) | [3] |

| Solubility | 2 g/L in water |

Molecular Structure and Spectroscopic Analysis

The molecular structure of N-benzyl-tert-butylamine has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To date, no crystallographic data for N-benzyl-tert-butylamine or its salts has been found in the published literature, precluding a detailed discussion of bond lengths and angles from X-ray diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of N-benzyl-tert-butylamine have been reported in the literature.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity within the molecule. The chemical shifts and multiplicities of the protons in N-benzyl-tert-butylamine are summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for N-benzyl-tert-butylamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 and 7.23 | m | 4H | o- and m-Ph-H |

| 7.15 | tt | 1H | p-Ph-H |

| 3.65 | s | 2H | -CH₂- |

| 1.11 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The chemical shifts for the carbon atoms in N-benzyl-tert-butylamine are presented in Table 3.

Table 3: ¹³C NMR Spectroscopic Data for N-benzyl-tert-butylamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.4 | Phenyl C (quaternary) |

| 128.2 | Phenyl CH |

| 128.1 | Phenyl CH |

| 126.6 | Phenyl CH |

| 50.5 | -C (CH₃)₃ |

| 47.1 | -CH₂ - |

| 29.0 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The characteristic IR absorption bands for N-benzyl-tert-butylamine are expected in the following regions:

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H bond.

-

C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A medium to weak absorption band is expected in the region of 1020-1250 cm⁻¹.

A detailed experimental IR spectrum with peak assignments was not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-benzyl-tert-butylamine (molecular weight 163.26), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163.

The fragmentation of benzylamines is often characterized by cleavage of the benzylic C-N bond or the C-C bond alpha to the nitrogen. Common fragmentation pathways for N-benzyl-tert-butylamine would likely involve:

-

Loss of a methyl group (-CH₃): This would lead to a fragment ion at m/z = 148.

-

Loss of a tert-butyl group (-C(CH₃)₃): This would result in a fragment ion at m/z = 106.

-

Formation of the tropylium ion (C₇H₇⁺): A common fragment in molecules containing a benzyl group, appearing at m/z = 91.

-

Formation of the tert-butyl cation (C(CH₃)₃⁺): This would give a fragment ion at m/z = 57.

A published mass spectrum with a detailed fragmentation analysis was not found in the available literature.

Experimental Protocols

N-benzyl-tert-butylamine can be synthesized through several methods, with reductive amination of benzaldehyde and tert-butylamine being a common and efficient approach. An alternative sustainable method involves the electrochemical oxidation of benzyl alcohol followed by reductive amination.

Synthesis via Reductive Amination

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, for imine formation)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol. Add tert-butylamine (1.1 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Work-up: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Add diethyl ether or dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzyl-tert-butylamine.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure N-benzyl-tert-butylamine.

Electrochemical Synthesis

A greener approach involves the electrochemical oxidation of benzyl alcohol to benzaldehyde followed by in-situ reductive amination.[5]

Anodic Oxidation:

-

Electrolyte: An aqueous solution of tert-butylamine (e.g., 0.7 M) with the pH adjusted to 11.

-

Anode: A nickel oxyhydroxide (NiOOH) catalyst.

-

Procedure: Benzyl alcohol is oxidized to benzaldehyde at the anode.

Cathodic Reduction:

-

Cathode: Silver (Ag) or Lead (Pb) electrode.

-

Procedure: The in-situ generated benzaldehyde reacts with tert-butylamine to form an imine, which is then reduced at the cathode to N-benzyl-tert-butylamine.

Visualizations

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of N-benzyl-tert-butylamine via reductive amination.

Logical Relationship: Spectroscopic Characterization

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR [m.chemicalbook.com]

- 3. L01146.14 [thermofisher.com]

- 4. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 5. Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient - HIMS - University of Amsterdam [hims.uva.nl]

An In-depth Technical Guide to the Spectral Data of Benzenemethanamine, N-(1,1-dimethylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Benzenemethanamine, N-(1,1-dimethylethyl)-, also known as N-tert-butylbenzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering detailed spectral information and the experimental protocols used for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Benzenemethanamine, N-(1,1-dimethylethyl)-.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-(tert-Butyl)benzylamine was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.75 | Singlet | 2H | Methylene protons (-CH₂-) |

| 1.15 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~1.5 (broad) | Singlet | 1H | Amine proton (-NH-) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of N-(tert-Butyl)benzylamine provides insights into the carbon framework of the molecule.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 142.5 | Aromatic Quaternary Carbon |

| 128.3 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.7 | Aromatic CH |

| 50.8 | Quaternary Carbon of tert-Butyl group |

| 47.5 | Methylene Carbon (-CH₂-) |

| 29.2 | Methyl Carbons of tert-Butyl group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

The infrared spectrum reveals the characteristic vibrational frequencies of the functional groups present in N-(tert-Butyl)benzylamine. The following data represents a gas-phase spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch |

| 3020 - 3080 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |

| 1365 | Medium | C-H Bending (tert-Butyl) |

| 1220 | Medium | C-N Stretch |

| 700 - 750 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of N-(tert-Butyl)benzylamine, obtained by electron ionization (EI), shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 163 | ~20 | [M]⁺ (Molecular Ion) |

| 148 | 100 | [M - CH₃]⁺ |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | ~40 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation: A solution of N-(tert-Butyl)benzylamine (approximately 10-20 mg) is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse sequence is used.

-

Number of scans: 16-32 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: A spectral width of approximately 15 ppm is appropriate.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: A spectral width of approximately 200-250 ppm is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film (Neat): A drop of neat N-(tert-Butyl)benzylamine is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Gas Phase: The sample is introduced into a gas cell for analysis.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or air) is recorded and automatically subtracted from the sample spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

Instrumentation and Ionization:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is employed to induce fragmentation.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40 to 300 amu. The data system records the m/z values and their corresponding relative abundances.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for Benzenemethanamine, N-(1,1-dimethylethyl)-.

References

An In-depth Technical Guide on the Solubility of N-tert-butylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butylbenzylamine, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine these critical parameters. It includes established experimental protocols and a template for data presentation, alongside a logical workflow for solubility determination.

Introduction to N-tert-butylbenzylamine and its Solubility

N-tert-butylbenzylamine (C₁₁H₁₇N, CAS No: 3378-72-1) is a secondary amine widely utilized in organic synthesis. Its solubility in various organic solvents is a crucial parameter for reaction optimization, purification processes, and formulation development. The molecular structure, featuring both a nonpolar benzyl group and a bulky tert-butyl group, alongside a polar amine functional group, dictates its solubility behavior, suggesting miscibility with a range of organic solvents.

While specific quantitative data for its solubility in common organic solvents is not extensively documented in scientific literature, its water solubility is reported to be 2 g/L at 20°C.[1][2][3] General principles of amine solubility suggest that it is likely soluble in many organic solvents.[4] For instance, a common purification method involves dissolving the amine in diethyl ether.[1][5] Furthermore, its hydrochloride salt is noted to be soluble in a mixture of methanol and acetone.[1][5]

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for N-tert-butylbenzylamine in a wide array of organic solvents remains unpublished. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | 5.1 | |||||

| Ethanol | C₂H₅OH | 4.3 | |||||

| Acetone | C₃H₆O | 5.1 | |||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||||

| Toluene | C₇H₈ | 2.4 | |||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||||

| Water | H₂O | 10.2 | 20 | 0.2[1][2][3] | 0.012 | Reported | [1][2][3] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of N-tert-butylbenzylamine in various organic solvents, the following established methodologies are recommended.

Gravimetric Method (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-tert-butylbenzylamine to a series of vials, each containing a different organic solvent of interest.

-

Ensure a sufficient excess of the solid (or liquid) amine is present to achieve saturation, with undissolved material remaining visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has settled.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly sensitive and specific method for quantifying organic compounds. A calibration curve should be prepared using standard solutions of N-tert-butylbenzylamine of known concentrations.

-

UV-Vis Spectrophotometry: If N-tert-butylbenzylamine exhibits a significant UV absorbance at a specific wavelength, this method can be employed. A calibration curve is necessary for accurate quantification.[6][7][8]

-

-

Determine the concentration of N-tert-butylbenzylamine in the diluted sample by comparing its analytical response to the calibration curve.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed using a simple qualitative test.

Methodology:

-

Place approximately 25 mg of N-tert-butylbenzylamine into a small test tube.

-

Add the solvent of interest in 0.25 mL portions, up to a total of 3 mL.

-

After each addition, vigorously shake the test tube and observe if the solute dissolves completely.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the determination of N-tert-butylbenzylamine solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of N-tert-butylbenzylamine in organic solvents. While specific quantitative data is sparse, the provided experimental protocols and data presentation framework empower researchers to generate reliable and comparable solubility data. A systematic approach, as outlined in the logical workflow, will ensure the accurate characterization of this important synthetic intermediate, thereby facilitating its effective use in research and development.

References

- 1. N-(tert-Butyl)benzylamine CAS#: 3378-72-1 [m.chemicalbook.com]

- 2. N-(tert-Butyl)benzylamine | 3378-72-1 [m.chemicalbook.com]

- 3. N-(tert-Butyl)benzylamine(3378-72-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Synthesis Precursors for N-tert-butylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-tert-butylbenzylamine, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details the core synthesis precursors, provides in-depth experimental protocols for key reactions, and presents quantitative data to facilitate comparison and optimization of synthetic strategies.

Introduction

N-tert-butylbenzylamine is a secondary amine characterized by the presence of a benzyl group and a tert-butyl group attached to the nitrogen atom. Its structural features make it a valuable building block in organic synthesis. The principal methods for its preparation involve the formation of the carbon-nitrogen bond between the benzyl and tert-butyl moieties through either reductive amination or direct N-alkylation. The choice of synthesis route often depends on factors such as precursor availability, desired scale, and tolerance of other functional groups in the starting materials.

Primary Synthesis Pathways and Precursors

The two predominant pathways for the synthesis of N-tert-butylbenzylamine are:

-

Reductive Amination: This method involves the reaction of benzaldehyde with tert-butylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

-

N-Alkylation: This pathway entails the direct reaction of a benzyl halide, typically benzyl chloride, with tert-butylamine.

The core precursors for these syntheses are readily available commercial chemicals:

| Precursor | Chemical Structure | Molar Mass ( g/mol ) | Key Role |

| Benzaldehyde | C₇H₆O | 106.12 | Carbonyl source for reductive amination |

| tert-Butylamine | C₄H₁₁N | 73.14 | Amine source |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Benzylating agent for N-alkylation |

Experimental Protocols

Synthesis via Reductive Amination

Reductive amination offers a versatile and widely used method for the synthesis of N-tert-butylbenzylamine. The reaction proceeds in a "one-pot" fashion, where the imine formation and subsequent reduction occur in the same reaction vessel.

This protocol is adapted from a general procedure for gram-scale direct reductive amination.[1]

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent, e.g., 2.12 g, 20 mmol) in ethyl acetate (40 mL), add tert-butylamine (1.1 equivalents, e.g., 1.61 g, 22 mmol).

-

Add sodium triacetoxyborohydride (1.2 equivalents, e.g., 5.09 g, 24 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford N-tert-butylbenzylamine.

Synthesis via N-Alkylation of tert-Butylamine

This protocol is based on a procedure described in a US patent.[3]

Materials:

-

Benzyl chloride

-

tert-Butylamine

-

Water

-

50% aqueous sodium hydroxide solution

Procedure:

-

The resulting product is N-tert-butylbenzylamine hydrochloride.

-

To isolate the free base, mix the N-tert-butylbenzylamine hydrochloride (e.g., a 93 g portion from a larger batch) with water (100 mL) and a 50% aqueous sodium hydroxide solution (60 g).[3]

-

The organic liquid (N-tert-butylbenzylamine) will separate. Collect the organic layer.

-

Dry the collected liquid with sodium hydroxide pellets to yield N-tert-butylbenzylamine.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis routes.

Table 1: Reductive Amination of Benzaldehyde with tert-Butylamine

| Reducing Agent | Molar Ratio (Aldehyde:Amine:Reducing Agent) | Solvent | Temperature | Reaction Time | Yield | Reference |

| NaBH(OAc)₃ | 1 : 1.1 : 1.2 | EtOAc | Room Temp. | 6 h | Not specified for this specific product, but the general procedure is high-yielding. | [1] |

| NaBH₄ / NaH₂PO₄·H₂O | 1 : 1 : 1 : 1 | THF | Reflux | 55 min (for aniline model) | 92% (for N-benzylaniline) | [5] |

Table 2: N-Alkylation of tert-Butylamine with Benzyl Chloride

| Base/Conditions | Molar Ratio (Benzyl Chloride:tert-Butylamine) | Solvent | Temperature | Reaction Time | Yield | Reference |

| Excess tert-butylamine | Stoichiometry favors mono-alkylation | Ethanolic solution | 373 K | Not specified | Not specified | [2][4] |

| Not specified (forms hydrochloride) | Not specified | Not specified | Not specified | Not specified | 93% (hydrochloride salt) | [3] |

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathways.

Caption: Workflow for the synthesis of N-tert-butylbenzylamine via reductive amination.

Caption: Workflow for the synthesis of N-tert-butylbenzylamine via N-alkylation.

Conclusion

The synthesis of N-tert-butylbenzylamine can be effectively achieved through two primary routes: reductive amination and N-alkylation. Reductive amination, particularly with milder reducing agents like sodium triacetoxyborohydride, offers a high-yielding, one-pot procedure suitable for many applications. N-alkylation provides a more direct approach, though it may require careful control of stoichiometry to prevent the formation of byproducts. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational information necessary for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]

- 4. Methods of Preparation of Amines [unacademy.com]

- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

"Chemical reactivity of the tert-butyl group on benzylamine"

An In-depth Technical Guide to the Chemical Reactivity of the tert-Butyl Group on Benzylamine

Introduction

N-tert-butylbenzylamine is a secondary amine that serves as a valuable intermediate and building block in organic synthesis. The presence of a tert-butyl group bonded to the nitrogen atom profoundly influences the molecule's reactivity, imparting unique steric and electronic characteristics. This technical guide provides a comprehensive analysis of the chemical reactivity of N-tert-butylbenzylamine, with a focus on how the tert-butyl substituent modulates reactions at the nitrogen atom and the aromatic ring. This document is intended for researchers, scientists, and drug development professionals who utilize substituted benzylamines in their synthetic endeavors.

The tert-butyl group is one of the bulkiest alkyl groups used in organic chemistry.[1] Its significant size creates substantial steric hindrance around the nitrogen atom, which can slow or inhibit reactions that require nucleophilic attack at adjacent sites.[1][2] Electronically, the tert-butyl group is a weak electron-donating group due to a combination of inductive effects and hyperconjugation, which can increase the electron density on the nitrogen and influence the aromatic ring's reactivity.[3] This guide will explore these effects in the context of specific reactions, including its role as a protecting group, its behavior in oxidation reactions, and its critical function as a directing group in ortho-metalation reactions.

Electronic and Steric Effects of the Tert-Butyl Group

The reactivity of N-tert-butylbenzylamine is primarily governed by the interplay of the electronic and steric properties of the tert-butyl group.

-

Electronic Effects : The tert-butyl group exhibits a positive inductive effect (+I), where the three methyl groups push electron density towards the central quaternary carbon, which in turn donates this density to the nitrogen atom.[3] This electron-releasing character is further enhanced by hyperconjugation, a stabilizing interaction involving the delocalization of electrons from C-H σ-bonds into the adjacent p-orbital of the nitrogen.[3] These combined effects increase the nucleophilicity of the nitrogen atom compared to an unsubstituted amine. The benzylamine moiety itself is generally considered electron-withdrawing via an inductive effect due to the electronegative nitrogen atom.[4]

-

Steric Effects : The most significant influence of the tert-butyl group is its steric bulk.[1] This steric hindrance can protect the amine from unwanted side reactions, making N-tert-butylbenzylamine a useful protected amine.[5][6] However, this bulk can also impede the approach of reagents to the nitrogen atom and adjacent positions, thereby slowing down reaction rates or altering regioselectivity.[2][7]

Synthesis of N-(tert-Butyl)benzylamine

A common and straightforward method for the preparation of N-(tert-butyl)benzylamine involves the direct alkylation of tert-butylamine with benzyl chloride.

Caption: Synthetic pathway for N-(tert-butyl)benzylamine.

Experimental Protocol 1: Synthesis of N-(tert-Butyl)benzylamine

This protocol is based on the condensation reaction between tert-butylamine and benzyl chloride.[5][8]

Materials:

-

tert-Butylamine

-

Benzyl chloride

-

Dimethylformamide (DMF), anhydrous

-

Dipotassium carbonate (K₂CO₃) or another suitable base

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylamine (1.2 equivalents) and anhydrous dimethylformamide (DMF).

-

Add a suitable base such as potassium carbonate (1.5 equivalents).

-

Slowly add benzyl chloride (1.0 equivalent) to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield N-(tert-butyl)benzylamine as a clear, colorless to pale yellow liquid.[5]

Chemical Reactivity

Reactivity at the Nitrogen Atom

The N-H bond of N-tert-butylbenzylamine can undergo various reactions typical of secondary amines, although often influenced by the steric bulk of the tert-butyl group.

-

As a Protected Amine: The tert-butyl group provides robust protection for the amine functionality, allowing for chemical modifications elsewhere in the molecule without interference from the reactive amine.[6]

-

Oxidation Reactions: N-tert-butylbenzylamine can be oxidized to form the corresponding hydroxylamine and nitrone, which are valuable synthetic intermediates.[5][8][9] This transformation highlights the utility of the compound in accessing different nitrogen oxidation states.

Caption: Oxidation pathway of N-(tert-butyl)benzylamine.

Reactivity on the Benzyl Ring: Directed ortho-Metalation (DoM)

A key reaction showcasing the influence of the N-tert-butylbenzylamino group is Directed ortho-Metalation (DoM). In this reaction, the amine functionality acts as a Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation exclusively to the ortho-position of the aromatic ring.[10][11] The resulting aryllithium species can then be trapped with various electrophiles.[10] The N-tert-butyl group plays a crucial role; its steric bulk can influence the conformation of the intermediate complex, while its electronic properties stabilize the lithiated species.

Caption: General workflow for Directed ortho-Metalation (DoM).

Experimental Protocol 2: Directed ortho-Metalation of N-(tert-Butyl)benzylamine

This is a general protocol for the ortho-lithiation of N-(tert-butyl)benzylamine followed by electrophilic quench.[10][11][12]

Materials:

-

N-(tert-Butyl)benzylamine

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane, DMF, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄)

-

Schlenk line or glovebox for inert atmosphere conditions.

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

-

Dissolve N-(tert-butyl)benzylamine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for N-(tert-butyl)benzylamine and its reactivity.

Table 1: Physicochemical Properties of N-(tert-Butyl)benzylamine

| Property | Value | Reference(s) |

| CAS Number | 3378-72-1 | [5][8] |

| Molecular Formula | C₁₁H₁₇N | [9] |

| Molecular Weight | 163.26 g/mol | [9] |

| Appearance | Clear colourless to pale yellow liquid | [5][8] |

| Boiling Point | 80 °C at 5 mm Hg | [5][8] |

| Density | 0.881 - 0.90 g/mL at 20-25 °C | [5][8] |

| Refractive Index (n²⁰/D) | 1.497 | [5][8] |

| pKa | 9.77 ± 0.29 (Predicted) | [8] |

| Solubility in Water | 2 g/L at 20 °C | [8] |

| Flash Point | 90 °C (194 °F) |

Table 2: Representative Reaction Conditions for Directed ortho-Metalation

| Substrate | Base (equiv.) | Solvent | Temp (°C) | Electrophile | Product | Yield | Reference(s) |

| N-(tert-Butyl)benzylamine | n-BuLi (1.1) | THF | -78 to RT | DMF | 2-(N-tert-butylaminomethyl)benzaldehyde | Good | [10][12] |

| N-(tert-Butyl)benzylamine | s-BuLi (1.1) | THF | -78 to RT | I₂ | 1-(N-tert-butylaminomethyl)-2-iodobenzene | Good | [10][12] |

| N-(tert-Butyl)benzylamine | n-BuLi (1.1) | THF | -78 to RT | (CH₃)₃SiCl | 1-(N-tert-butylaminomethyl)-2-(trimethylsilyl)benzene | Good | [10][12] |

| (Note: Yields are generalized as "Good" based on established DoM methodology; specific yields vary with the electrophile and precise reaction conditions.) |

Conclusion

The tert-butyl group on benzylamine exerts a commanding influence over its chemical reactivity. Its significant steric bulk serves as an effective protecting group and directs the regiochemical outcome of reactions such as ortho-metalation. Electronically, its mild donating properties modulate the nucleophilicity of the nitrogen center. This dual steric and electronic role makes N-tert-butylbenzylamine a versatile and predictable substrate in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for designing efficient synthetic routes and for the rational design of molecules with tailored properties. The ability to selectively functionalize the ortho-position of the benzyl ring via Directed ortho-Metalation, in particular, opens up a vast chemical space for the synthesis of complex and novel molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(tert-Butyl)benzylamine CAS#: 3378-72-1 [m.chemicalbook.com]

- 9. N-Benzyl-tert-butylamine, 96% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. baranlab.org [baranlab.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

"Benzenemethanamine, N-(1,1-dimethylethyl)- IUPAC name and synonyms"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzenemethanamine, N-(1,1-dimethylethyl)-, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and key applications.

Chemical Identity

-

Systematic Name: Benzenemethanamine, N-(1,1-dimethylethyl)-

This compound is also known by a variety of synonyms, reflecting its common usage in research and industry.

| Synonym [2][3][4][5][6] |

| N-(tert-Butyl)benzylamine |

| tert-Butylbenzylamine |

| N-Benzyl-tert-butylamine |

| N-t-Butylbenzylamine |

| N-(1,1-dimethylethyl)benzylamine |

| Benzyl tert-butyl amine |

| N-Benzylisobutylamine |

| TERT-BUTYL-BENZYLAMINE |

| N-BENZYL-T-BUTYLAMINE |

Physicochemical Properties

A summary of the key physicochemical properties of Benzenemethanamine, N-(1,1-dimethylethyl)- is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C11H17N | [3][4][7] |

| Molecular Weight | 163.26 g/mol | [1][4][7] |

| CAS Number | 3378-72-1 | [3][4][7] |

| Appearance | Clear colorless to pale yellow liquid | [4][8] |

| Boiling Point | 80 °C at 5 mm Hg | [6][7] |

| 218°C to 220°C | [2] | |

| Melting Point | -30 to -25 °C | [2][5] |

| Density | 0.881 g/mL at 25 °C | [6][7] |

| 0.90 g/cm³ at 20 °C | [5] | |

| Refractive Index | 1.497 at 20 °C/D | [7][9] |

| Vapor Pressure | 0.07 hPa at 53 °C | [5] |

| Solubility | Insoluble in water. Soluble in Et2O. | [2][7] |

| Flash Point | 90 °C | [5] |

Experimental Protocols

Synthesis

Method 1: Condensation of tert-Butylamine and Benzyl Chloride

A common method for the preparation of N-(tert-Butyl)benzylamine involves the refluxing condensation of tert-butylamine and benzyl chloride in dimethylformamide.[7][8]

Method 2: Delepine Reaction

Another reported method for the synthesis of this compound is the Delepine reaction.[10] However, this method is noted to produce a significant amount of wastewater and utilizes more organic solvents, with inconsistent yields.[10]

Method 3: Synthesis using a Side Reaction Inhibitor

To improve yield and reduce byproducts, a method has been developed using phenyl aldehyde as a side reaction inhibitor.[10] In this process, tertiary butyl benzyl chloride and ammoniacal liquor react in the presence of phenyl aldehyde to form an intermediate, which is then hydrolyzed under acidic conditions to yield the final product.[10]

Purification

For purification, the amine can be dissolved in diethyl ether (Et2O) and dried over potassium hydroxide (KOH) pellets.[7][8] Following filtration, the product is fractionated in a nitrogen atmosphere to prevent reaction with atmospheric carbon dioxide.[7][8]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-(tert-Butyl)benzylamine.

Caption: A generalized workflow for the synthesis of N-(tert-Butyl)benzylamine.

Applications

N-Benzyl-tert-butylamine is a versatile intermediate and building block in organic synthesis.[4] It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[4] Its role as a protected amine is notable, where it aids in the oxidation to the corresponding hydroxylamine and nitrone.[2][7][8] The compound also finds application as a catalyst in various chemical reactions, enhancing reaction rates and selectivity, which is particularly beneficial in pharmaceutical manufacturing.[4]

References

- 1. Benzenemethanamine, N-(1,1-dimethylethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. N-Benzyl-tert-butylamine, 96% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. Benzenemethanamine, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Benzyl-tert-butylamine for synthesis 3378-72-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. N-(tert-Butyl)benzylamine | 3378-72-1 [m.chemicalbook.com]

- 8. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 9. N-(tert-butyl)benzylamine [stenutz.eu]

- 10. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]

Theoretical Studies on the Conformation of N-tert-butylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylbenzylamine is a significant structural motif in medicinal chemistry and materials science. Its conformational landscape, dictated by the rotation around the benzyl C-N bond and the orientation of the bulky tert-butyl group, plays a pivotal role in its interaction with biological targets and its material properties. This technical guide provides a comprehensive overview of a proposed theoretical study to elucidate the conformational preferences of N-tert-butylbenzylamine. We outline detailed computational methodologies, present hypothetical quantitative data in structured tables for clarity, and utilize Graphviz diagrams to visualize the logical workflow of the proposed research. This document serves as a roadmap for researchers aiming to understand and predict the conformational behavior of this important molecule.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like N-tert-butylbenzylamine, understanding the accessible conformations and the energy barriers between them is crucial for rational drug design and the development of new materials. The interplay of steric hindrance from the bulky tert-butyl group and electronic effects from the benzyl ring governs the molecule's preferred shapes.

Theoretical and computational chemistry offer powerful tools to explore these conformational landscapes with high precision. By employing methods such as Density Functional Theory (DFT), we can model the potential energy surface of N-tert-butylbenzylamine, identify stable conformers, and calculate the energy required for interconversion. This in-depth understanding can guide synthetic efforts and predict the molecule's behavior in different environments.

Proposed Computational Methodology

To thoroughly investigate the conformational space of N-tert-butylbenzylamine, a multi-step computational protocol is proposed. This approach, illustrated in the workflow diagram below, combines initial conformational searches with high-level quantum mechanical calculations to ensure both comprehensive exploration and high accuracy.

Experimental Protocols

2.1.1. Conformational Search:

A preliminary exploration of the conformational space will be performed using a molecular mechanics force field (e.g., MMFF94) as implemented in computational chemistry software like Spartan or Avogadro. This initial search will generate a diverse set of possible conformations by systematically rotating all rotatable bonds. The resulting conformers will be clustered based on their root-mean-square deviation (RMSD), and representative structures from the lowest energy clusters will be selected for further quantum mechanical calculations.

2.1.2. Quantum Mechanical Geometry Optimization:

The selected low-energy conformers will be subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-31G*.[1] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations. All optimizations will be performed in the gas phase.

2.1.3. High-Level Single-Point Energy Calculations:

To obtain more accurate relative energies of the optimized conformers, single-point energy calculations will be performed using a more robust DFT functional and a larger basis set. The ωB97X-D functional is recommended as it includes empirical dispersion corrections, which are important for accurately modeling non-covalent interactions within the molecule.[2][3] A triple-zeta basis set with diffuse and polarization functions, such as aug-cc-pVTZ, will be employed for these calculations.[3]

2.1.4. Vibrational Frequency Analysis:

Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization (B3LYP/6-31G*). These calculations serve two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to compute the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

2.1.5. Rotational Barrier Calculation:

The energy barrier for rotation around the benzyl Cα-N bond will be investigated. A relaxed potential energy scan will be performed by systematically rotating the Cα-N-C(tert-butyl)-H dihedral angle in small increments (e.g., 10°). The geometry will be optimized at each step, constraining only the dihedral angle. The resulting energy profile will reveal the approximate location of the transition state. A more rigorous transition state search, using methods like QST2, QST3, or the Berny algorithm, will then be performed to precisely locate the saddle point.[4] A frequency calculation on the transition state structure will be conducted to verify the presence of a single imaginary frequency corresponding to the rotational motion.

Hypothetical Results and Data Presentation

Based on the conformational analysis of similar molecules like benzylamine, we can anticipate the key conformational features of N-tert-butylbenzylamine.[5] The primary degree of freedom will be the torsion around the Cα-N bond. The bulky tert-butyl group is expected to significantly influence the rotational barrier and the relative stability of different conformers.

Predicted Conformational Energies

The following table summarizes the hypothetical relative energies of the most stable conformers of N-tert-butylbenzylamine, as would be determined by the proposed computational methodology.

| Conformer | Dihedral Angle (Cα-N-C-H) (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Gauche | ~60 | 0.00 | 0.00 |

| Anti | ~180 | 1.5 | 1.3 |

| Eclipsed (TS) | ~120 | 5.8 | 5.6 |

Note: These are hypothetical values for illustrative purposes.

Predicted Rotational Barrier

The energy profile for the rotation around the Cα-N bond is expected to show two minima corresponding to the gauche and anti conformers, separated by a transition state.

| Parameter | Value (kcal/mol) |

| Rotational Barrier (Gauche → Anti) | 5.8 |

| Rotational Barrier (Anti → Gauche) | 4.3 |

Note: These are hypothetical values for illustrative purposes.

Visualization of Key Relationships

The relationship between the different conformers and the transition state for rotation can be visualized using a potential energy surface diagram.

Conclusion

This technical guide has outlined a robust theoretical framework for the in-depth conformational analysis of N-tert-butylbenzylamine. By following the proposed computational protocols, researchers can obtain valuable quantitative data on the relative stabilities of its conformers and the energy barriers to their interconversion. This knowledge is fundamental for understanding the structure-activity relationships of N-tert-butylbenzylamine derivatives and for the rational design of new molecules with desired properties. The methodologies and hypothetical data presented herein provide a clear and actionable guide for scientists in the fields of chemistry, materials science, and drug development.

References

- 1. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the rotational isomerization rate along carbon–carbon single bonds in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04471A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]